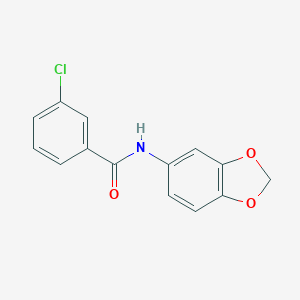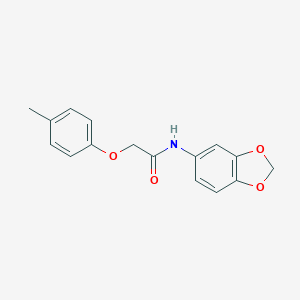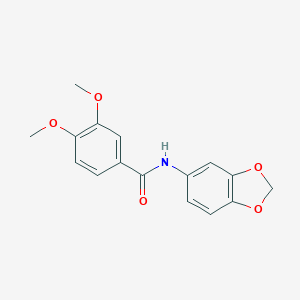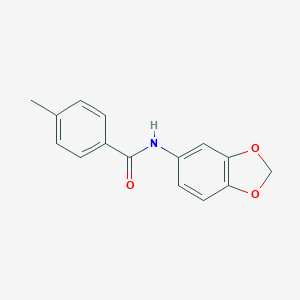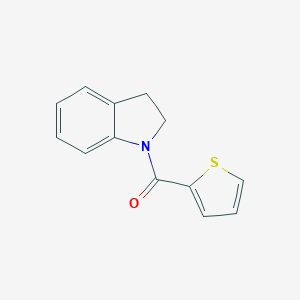
1-(2-Thienylcarbonyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
These methods allow access to diverse indole derivatives, including 1-(2-Thienylcarbonyl)indoline .
Molecular Structure Analysis
The molecular structure of 1-(2-Thienylcarbonyl)indoline comprises an indole ring fused with a thienyl group. The indole nucleus contains 10 π-electrons, rendering it aromatic. Electrophilic substitution readily occurs on the indole due to π-electron delocalization. Physically, it appears as a crystalline, colorless compound with a distinct odor .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Applications
Indoline structures have been used in the development of anti-cancer drugs . The unique structure of indoline allows it to interact with the amino acid residues of proteins, which can be beneficial in the treatment of cancer .
Anti-Bacterial Applications
Indoline-related alkaloids have been fully developed as antibiotics . The indoline structure can improve the physicochemical properties of the compounds, making them more effective against bacteria .
Anti-Inflammatory Applications
Indoline compounds have also been used as anti-inflammatory drugs . The indoline structure can interact with the amino acid residues of proteins, which can help reduce inflammation .
Analgesic Applications
Indoline structures have been used in the development of analgesic drugs . The unique structure of indoline allows it to interact with the amino acid residues of proteins, which can help relieve pain .
Cardiovascular Disease Treatment
Indoline compounds have been used in the treatment of cardiovascular diseases . The indoline structure can interact with the amino acid residues of proteins, which can be beneficial in the treatment of cardiovascular diseases .
Anti-Hypertension Applications
Indoline-related alkaloids have been studied for their activities on anti-hypertension . The indoline structure can interact with the amino acid residues of proteins, which can help lower blood pressure .
Cardiovascular Protection
Indoline-related alkaloids have been studied for their activities on cardiovascular protection . The indoline structure can interact with the amino acid residues of proteins, which can help protect the cardiovascular system .
Synthesis of Various Heterocyclic Compounds
Indoline has been used in multicomponent reactions for the synthesis of various heterocyclic compounds . The unique structure of indoline allows it to interact with other compounds, making it a valuable tool in the synthesis of various heterocyclic compounds .
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTAKECNNPRRSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylcarbonyl)indoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

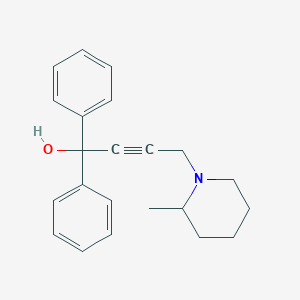
![9-[4-(Dimethylamino)but-1-ynyl]fluoren-9-ol](/img/structure/B398419.png)
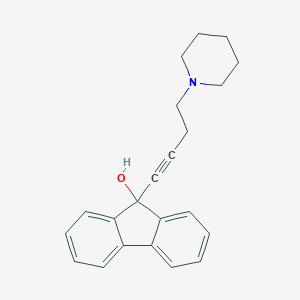
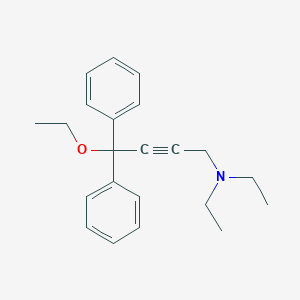
![N-[4-(2-chloro-10H-phenothiazin-10-yl)-2-butynyl]-N,N-diethylamine](/img/structure/B398422.png)
![N-[4-(benzhydryloxy)-2-butynyl]-N,N-diethylamine](/img/structure/B398425.png)
![4-chloro-N-{1-[(4-chloro-3-nitrophenyl)carbonyl]-2,2,6,6-tetramethylpiperidin-4-yl}-3-nitrobenzamide](/img/structure/B398426.png)
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B398427.png)
![5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B398428.png)
